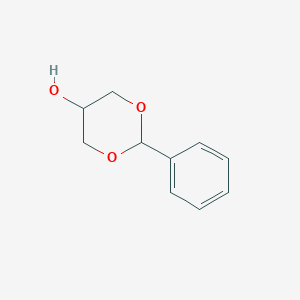

2-Phenyl-1,3-dioxan-5-ol

Description

Significance of 1,3-Dioxane (B1201747) Frameworks in Synthetic Chemistry

The 1,3-dioxane ring system is a cornerstone of synthetic chemistry, primarily due to its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. wikipedia.orgthieme-connect.de The formation of these cyclic acetals is a standard transformation that shields these functional groups from a wide array of reaction conditions, particularly basic, reductive, and oxidative environments. thieme-connect.dethieme-connect.com Their stability under such conditions, coupled with their lability towards acid-catalyzed hydrolysis, allows for selective deprotection, a critical strategy in multi-step synthesis. thieme-connect.deuchicago.edu

Beyond protection, the 1,3-dioxane framework is integral to stereochemical control. The six-membered ring preferentially adopts a chair-like conformation, similar to cyclohexane. thieme-connect.de This conformational preference, influenced by the shorter C-O bond lengths compared to C-C bonds, allows for predictable placement of substituents in either axial or equatorial positions. thieme-connect.delew.ro This has been intensely studied to understand and control diastereoselectivity in reactions involving the dioxane ring. rsc.org Furthermore, the 1,3-dioxane skeleton is not merely a synthetic tool but is also found in a variety of natural products, including coruscol A and theopederin A, highlighting its biological relevance. thieme-connect.de

Historical Context of 2-Phenyl-1,3-dioxan-5-ol Research

The study of 1,3-dioxanes dates back to the early 20th century, with the first synthesis for protecting carbohydrate hydroxyl groups marking a significant milestone. thieme-connect.de The parent compound, 1,3-dioxane, is prepared from the acid-catalyzed reaction of formaldehyde (B43269) and 1,3-propanediol. wikipedia.org The synthesis of substituted derivatives, such as this compound, follows the same fundamental principle: the reaction of a carbonyl compound (benzaldehyde) with a 1,3-diol (glycerol). journals.co.za

Early research focused on the synthesis and conformational analysis of these structures. Studies in the latter half of the 20th century, for instance, extensively investigated the conformational preferences of 2-phenyl substituted 1,3-dioxanes. cdnsciencepub.comdoi.org These foundational studies established that a 2-phenyl group strongly favors an equatorial position to minimize steric interactions. cdnsciencepub.com Research on the reactivity of this compound, specifically its halogenodeoxygenation, revealed that reactions could proceed with rearrangement, cautioning its use as a simple intermediate in glyceride synthesis without careful consideration of reaction conditions. rsc.org These early investigations into its synthesis, stereochemistry, and reactivity laid the groundwork for its modern applications.

Overview of Research Trajectories in 2-Phenyl-1,3-dioxan-ol Chemistry

Current research on this compound is expanding into diverse and sophisticated areas of chemistry. It is frequently employed as a versatile starting material for creating more complex functionalized molecules. smolecule.com

One major research trajectory involves its use in polymer chemistry . For example, this compound is a precursor for synthesizing the glycerol (B35011) monomer 5-benzyloxy-1,3-dioxan-2-one, which can be copolymerized with other monomers like ε-caprolactone to develop new polymeric materials. sigmaaldrich.comsmolecule.com

Another significant area is its application in the synthesis of biologically active molecules . The cis-isomer of the compound is used as a reactant in the synthesis of molecules such as isoglycerol methacrylate-lactide amphiphilic block copolymers and protected branched glycerol oligomers. chemicalbook.com Derivatives of 1,3-dioxanes have also been investigated for their potential as modulators to overcome multidrug resistance in cancer therapy and for their antimicrobial properties. smolecule.comnih.gov

Furthermore, the compound serves as a key intermediate in various synthetic transformations . It can be oxidized to form 2-phenyl-1,3-dioxan-5-one (B2960626), another important synthetic intermediate. smolecule.comcdnsciencepub.com Studies have also detailed its reaction with reagents like triphenylphosphine-carbon tetrabromide, which leads to a mixture of rearranged products, including substituted 1,3-dioxolans, demonstrating the compound's complex reactivity. sigmaaldrich.comrsc.org This reactivity makes it a valuable tool for chemists exploring novel synthetic pathways and molecular architectures.

Table 2: Key Reactions and Products of this compound

| Reactant(s) | Key Product(s) | Research Application | Reference(s) |

|---|---|---|---|

| Oxidizing Agents | 2-Phenyl-1,3-dioxan-5-one | Synthesis of intermediates | smolecule.comcdnsciencepub.com |

| Triphenylphosphine-carbon tetrabromide | cis/trans-4-bromomethyl-2-phenyl-1,3-dioxolan, trans-5-bromo-2-phenyl-1,3-dioxan | Study of nucleophilic substitution and rearrangement | sigmaaldrich.comrsc.org |

| Used as a starting reagent | 5-Benzyloxy-1,3-dioxan-2-one | Synthesis of polymer monomers | sigmaaldrich.comsmolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKDAAFSXYPQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061899 | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

185.00 °C. @ 20.00 mm Hg | |

| Record name | Benzaldehyde glyceryl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6 | |

| Record name | 2-Phenyl-1,3-dioxan-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1708-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-dioxan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4141-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U197W5BT6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V226TA551J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzaldehyde glyceryl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Phenyl 1,3 Dioxan 5 Ol

Direct Acetalization Routes from Glycerol (B35011) and Benzaldehyde (B42025)

The reaction of glycerol with benzaldehyde produces a mixture of cyclic acetals, including the six-membered ring structure of 2-phenyl-1,3-dioxan-5-ol and the five-membered ring isomer, (2-phenyl-1,3-dioxolan-4-yl)methanol. mdpi.com This condensation reaction is a key pathway for converting glycerol, a byproduct of biodiesel production, into value-added chemical intermediates. mdpi.com

Catalytic Systems and Optimization

The efficiency and selectivity of the acetalization of glycerol with benzaldehyde are highly dependent on the catalytic system employed. Both homogeneous and heterogeneous acid catalysts have been extensively studied to optimize the synthesis of this compound.

p-Toluenesulfonic acid (p-TsOH) is a widely used homogeneous catalyst for the synthesis of benzaldehyde glycerol acetal (B89532). researchgate.net As a strong organic acid, p-TsOH is effective in catalyzing the reaction between carbonyl compounds and alcohols. chemicalbook.com Studies have investigated the influence of various reaction parameters using p-TsOH to maximize the yield of the desired acetal products. researchgate.net One study achieved a maximum yield of 97% for the acetal products (a mixture of this compound and (2-phenyl-1,3-dioxolan-4-yl)methanol) under optimized conditions. researchgate.net

Table 1: Optimized Reaction Conditions for Acetalization using p-TsOH Catalyst

| Parameter | Optimal Value |

| Molar Ratio (Glycerol:Benzaldehyde) | 1.2:1 |

| Source: researchgate.net |

Heterogeneous catalysts offer advantages in terms of separation and reusability. rsc.org Solid sulfonic acid catalysts, particularly those supported on materials like silica, have shown significant catalytic activity in the acetalization of glycerol. researchgate.net One study involved the immobilization of sulfonic acid onto silica derived from rice husk ash (RHASO3H). This catalyst demonstrated the presence of Brønsted acid sites on its surface, which are crucial for the acetalization reaction. researchgate.net Under optimized conditions, this catalyst achieved a maximum glycerol conversion of 78% after 8 hours. researchgate.net Another example is the use of a sulfated CeO2-ZrO2 catalyst, which also showed high surface acidity and porosity, contributing to its enhanced activity in glycerol acetalization. nih.gov

Table 2: Performance of a Solid Sulfonic Acid Catalyst (RHASO3H) in Glycerol Acetalization

| Parameter | Value |

| Maximum Glycerol Conversion | 78% (after 8 hours) |

| Catalyst | RHASO3H |

| Source: researchgate.net |

Reaction Conditions and Solvent Effects

The conversion of glycerol and the selectivity towards this compound are significantly influenced by reaction conditions such as temperature, reactant molar ratio, and the choice of solvent. mdpi.com A study using a ferromagnetic heteropolyacid catalyst investigated the effect of temperature (80–120 °C), glycerol to benzaldehyde molar ratio (1:1 to 1:1.2), and catalyst amount (1–5%). mdpi.com The optimal conditions were found to be a temperature of 120 °C, a glycerol to benzaldehyde molar ratio of 1:1.15, and a 5% catalyst amount, which resulted in a glycerol conversion of 85.95% and a cyclic acetals yield of 78.36%. mdpi.com

The choice of solvent also plays a role in the reaction. In one experimental setup, solvents such as hexane, heptane, or toluene were used. mdpi.com Another study analyzed the effect of various solvents including n-hexane, toluene, tert-butyl alcohol, and pentanol on the reaction. nih.gov

Table 3: Effect of Reaction Conditions on Glycerol Acetalization

| Condition | Investigated Range/Value | Optimal Value | Resulting Glycerol Conversion | Resulting Cyclic Acetal Yield |

| Temperature | 80–120 °C | 120 °C | 85.95% | 78.36% |

| Glycerol:Benzaldehyde Molar Ratio | 1:1 to 1:1.2 | 1:1.15 | 85.95% | 78.36% |

| Catalyst Amount | 1–5% | 5% | 85.95% | 78.36% |

| Source: mdpi.com |

Control of Isomer Distribution in Acetalization Processes

The acetalization of glycerol with benzaldehyde yields two primary isomers: the six-membered this compound and the five-membered (2-phenyl-1,3-dioxolan-4-yl)methanol. researchgate.net The distribution of these isomers can be influenced by the reaction conditions and the catalyst used. For instance, a study using a solid sulfonic acid catalyst (RHASO3H) reported a 67% selectivity towards the five-membered ring isomer. researchgate.net In another study with a sulfated CeO2-ZrO2 catalyst, a selectivity of 87.20% for the five-membered dioxolane and 12.80% for the six-membered dioxane was achieved at a molar ratio of 1:3, 9 wt% catalyst loading, and a temperature of 100 °C. nih.gov The formation of these cyclic acetals is proposed to occur through the formation of a hemiacetal, followed by the elimination of a water molecule to form a carbocation. This carbocation is then attacked by either the inner or terminal hydroxyl group of the glycerol molecule to form the respective cyclic acetals. mdpi.commdpi.com

Table 4: Isomer Selectivity in Glycerol Acetalization under Different Catalytic Systems

| Catalyst | Reaction Conditions | Selectivity for 5-membered ring ((2-phenyl-1,3-dioxolan-4-yl)methanol) | Selectivity for 6-membered ring (this compound) |

| RHASO3H | Optimized | 67% | - |

| SO42-/CeO2-ZrO2 | Molar ratio 1:3, 9 wt% catalyst, 100 °C | 87.20% | 12.80% |

| Sources: researchgate.netnih.gov |

Preparation from 1,3-Dioxan-5-one (B8718524) Precursors

This compound can serve as a precursor for the synthesis of 2-phenyl-1,3-dioxan-5-one (B2960626). google.com This is achieved through an oxidation reaction. google.com A patent describes a method for producing 2-phenyl-1,3-dioxan-5-one by oxidizing high-purity this compound. google.com While this demonstrates the conversion of the alcohol to the ketone, the reverse reaction, the reduction of 2-phenyl-1,3-dioxan-5-one to this compound, represents a potential synthetic route to the target compound.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve efficient and selective transformations. In the context of this compound, which possesses a chiral center, enzymatic kinetic resolution is a key strategy to obtain enantiomerically enriched forms. This typically involves the use of lipases to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer.

Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL) are widely recognized for their efficacy in the kinetic resolution of secondary alcohols. The general approach involves the transesterification of the racemic this compound with an acyl donor, such as vinyl acetate, in a suitable organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer in its alcohol form. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by conventional chromatographic techniques. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess.

While specific studies detailing the chemoenzymatic resolution of this compound are not extensively documented in readily available literature, the principles of lipase-catalyzed kinetic resolution of similar cyclic secondary alcohols are well-established. The success of these resolutions depends on factors such as the choice of enzyme, acyl donor, solvent, and reaction temperature.

Enantiospecific Syntheses Utilizing Protected Glycerol Derivatives

Enantiospecific synthesis aims to produce a single enantiomer of a chiral compound from a chiral starting material. Protected glycerol derivatives are excellent chiral pool starting materials for the synthesis of enantiomerically pure this compound due to their ready availability and defined stereochemistry.

A common strategy involves the use of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), which is commercially available in both (R) and (S) forms, derived from D- and L-mannitol, respectively. The synthesis can proceed through a series of steps involving protection of the primary alcohol of solketal, followed by deprotection of the acetonide and subsequent protection of the resulting 1,2-diol with benzaldehyde to form the 1,3-dioxane (B1201747) ring.

Alternatively, 1,2-O-isopropylidene-sn-glycerol can be used as a starting material. The free primary hydroxyl group can be protected, for instance, as a benzyl (B1604629) ether. Subsequent removal of the isopropylidene protecting group followed by reaction with benzaldehyde or a benzaldehyde equivalent under acidic conditions would lead to the formation of the 2-phenyl-1,3-dioxane (B8809928) ring. The stereochemistry at the C5 position of the dioxane ring is controlled by the stereochemistry of the starting glycerol derivative. The choice of protecting groups and reaction conditions is crucial to avoid racemization and ensure high stereoselectivity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on the use of renewable feedstocks, atom economy, and the reduction of waste through the use of catalysts and solvent-free conditions. The direct acetalization of glycerol with benzaldehyde is a prime example of a green synthetic route to this compound.

Glycerol is a readily available and renewable feedstock, being a major byproduct of the biodiesel industry. Benzaldehyde can also be sourced from natural origins. The reaction is an acid-catalyzed acetalization, which can be performed under solvent-free conditions, thereby reducing waste and environmental impact. rsc.orgresearchgate.net

The reaction typically yields a mixture of the five-membered ring product, (2-phenyl-1,3-dioxolan-4-yl)methanol, and the desired six-membered ring product, this compound. rsc.orgresearchgate.net The selectivity towards the six-membered ring can be influenced by the choice of catalyst and reaction conditions. Heterogeneous acid catalysts, such as cationic acidic resins and supported heteropolyacids, are often employed to facilitate easy separation and recycling, further enhancing the green credentials of the process. researchgate.netmdpi.comresearchgate.net

The temperature of the reaction plays a significant role in both the conversion of glycerol and the selectivity towards the desired product. Higher temperatures generally lead to increased conversion but may also promote the formation of undesired byproducts. researchgate.net The molar ratio of glycerol to benzaldehyde is another critical parameter that can be optimized to maximize the yield of this compound. mdpi.comnih.gov

Table 1: Catalytic Performance in the Acetalization of Glycerol with Benzaldehyde

| Catalyst | Temperature (°C) | Glycerol:Benzaldehyde Molar Ratio | Glycerol Conversion (%) | Selectivity for this compound (%) | Reference |

| Cationic Acidic Resin | 90 | - | >93 | ~80 (cis and trans) | researchgate.net |

| Ferromagnetic Heteropolyacid | 120 | 1:1.15 | 85.95 | - | mdpi.com |

| Molybdenum promoted solid acid | 90 | - | up to 97 (total yield of acetals) | Favored formation | researchgate.net |

| SO42-/CeO2–ZrO2 | 100 | 1:3 | 91.82 | 12.80 | nih.gov |

| Zr-SBA-16 | 100 | 1:1 | - | - | rsc.org |

Note: The selectivity data may refer to the combined yield of cis and trans isomers. The total yield often includes the five-membered ring isomer.

This approach, starting from renewable feedstocks and utilizing efficient and recyclable catalysts under solvent-free conditions, exemplifies the principles of green chemistry in the synthesis of this compound.

Stereochemical and Conformational Investigations of 2 Phenyl 1,3 Dioxan 5 Ol

Isomerism and Diastereomeric Relationships (cis and trans Forms)

2-Phenyl-1,3-dioxan-5-ol exists as two diastereomers: cis and trans. This isomerism arises from the relative orientations of the phenyl group at the C2 position and the hydroxyl group at the C5 position with respect to the plane of the 1,3-dioxane (B1201747) ring.

In the cis-isomer , the C2-phenyl group and the C5-hydroxyl group are on the same side of the ring. In the preferred chair conformation, one substituent is in an axial position while the other is equatorial.

In the trans-isomer , the C2-phenyl group and the C5-hydroxyl group are on opposite sides of the ring, allowing both to occupy equatorial positions in the most stable chair conformation.

The synthesis of this compound, typically through the acid-catalyzed acetalization of glycerol (B35011) with benzaldehyde (B42025), often results in a mixture of these cis and trans isomers, along with the five-membered ring regioisomers (4-hydroxymethyl-2-phenyl-1,3-dioxolanes). google.com The separation and purification of these isomers can be achieved through methods like low-temperature recrystallization. google.comgoogle.com

Configurations have been assigned to the isomers based on spectroscopic analysis and reactivity. researchgate.net For instance, acylation and etherification of cis-1,3-O-benzylideneglycerol yield cis-derivatives, whereas the trans-isomer can yield mixtures of both cis and trans derivatives. researchgate.net Equilibration studies have shown the cis-isomer to be the more thermodynamically stable of the two. researchgate.net

| Isomer | Relative Orientation of Substituents (C2-Ph, C5-OH) | Predominant Conformation (Substituent Positions) | CAS Number | Synonyms |

|---|---|---|---|---|

| cis-2-Phenyl-1,3-dioxan-5-ol | Same side of the ring | Chair (one axial, one equatorial) | 4141-19-9 bldpharm.com | cis-1,3-O-Benzylideneglycerol, 2alpha-Phenyl-1,3-dioxan-5alpha-ol cymitquimica.com |

| trans-2-Phenyl-1,3-dioxan-5-ol | Opposite sides of the ring | Chair (both equatorial) | 4141-20-2 chemspider.com | trans-5-Hydroxy-2-phenyl-1,3-dioxane cymitquimica.com |

Conformational Analysis of the 1,3-Dioxane Ring System

Like cyclohexane, the 1,3-dioxane ring is not planar and preferentially adopts conformations that minimize torsional and steric strain. The presence of two oxygen atoms and substituents significantly influences the ring's geometry and the energy landscape of its conformers.

The 1,3-dioxane ring can exist in several conformations, with the chair form being the most stable for the unsubstituted ring and many of its derivatives. thieme-connect.decdnsciencepub.com This preference is due to the minimization of angle and torsional strain. The shorter C-O bond length compared to a C-C bond leads to more pronounced 1,3-diaxial interactions in the dioxane chair than in cyclohexane. thieme-connect.deutdallas.edu

For 5-substituted 1,3-dioxanes, quantum-chemical studies have identified several key conformers on the potential energy surface. researchgate.net

Chair (C) : This is typically the global minimum energy conformation. For this compound, the trans-isomer can adopt a chair conformation with both the phenyl and hydroxyl groups in equatorial positions to minimize steric strain. The cis-isomer must have one group axial and one equatorial.

Twist (or Twist-Boat) : The 1,3-dioxane ring can adopt flexible forms, including the 2,5-twist and 1,4-twist conformers, which are local minima on the potential energy surface. researchgate.netresearchgate.net These forms are generally higher in energy than the chair conformation.

Half-Chair and Sofa : These conformations are not energy minima but rather represent transition states on the pathway of conformational interconversion, for example, during the ring inversion from one chair form to another. cdnsciencepub.comresearchgate.net

The interconversion between different conformers is not free but is restricted by energy barriers. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the stable conformers (minima) and the transition states (saddle points) that connect them.

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have elucidated the pathways for the conformational isomerization of equatorial and axial chair conformers. researchgate.net The inversion of the chair conformer (C_eq ↔ C_ax) can proceed through two main pathways involving twist intermediates. The energy barriers for these processes have been estimated. For 5-phenyl-1,3-dioxane, the twist conformers (1,4-T and 2,5-T) are significantly higher in energy than the equatorial chair conformer. researchgate.net

| Conformer / Transition State | Relative Energy (ΔE) to Equatorial Chair |

|---|---|

| Equatorial Chair (C_eq) | 0.0 |

| Axial Chair (C_ax) | 1.3 |

| 1,4-Twist (1,4-T) | 5.9 |

| 2,5-Twist (2,5-T) | 4.0 |

| Transition State (TS-1, C_eq → 2,5-T) | 9.3 |

| Transition State (TS-2, 2,5-T → C_ax) | 10.9 |

Note: The data is for 5-phenyl-1,3-dioxane, a model closely related to the title compound. The energy values provide a strong indication of the conformational landscape of this compound.

The preference for a substituent to occupy an equatorial position rather than an axial one can be quantified by the Gibbs conformational free energy difference, also known as the A-value (ΔG° = -RTlnK_eq). A positive A-value indicates a preference for the equatorial position.

For substituents at the C5 position of the 1,3-dioxane ring, the conformational energies are influenced by steric interactions with the axial hydrogens at C4 and C6, and with the oxygen atoms. The conformational free energy (ΔG°) for a phenyl group at the C5 position has been determined both experimentally (via ¹H NMR) and theoretically. researchgate.net

| Method | Solvent | ΔG° (kcal/mol) |

|---|---|---|

| Experimental (¹H NMR) | CCl₄ | 1.4 - 1.8 |

| Theoretical (Calculated) | - | 1.3 |

These values confirm a strong preference for the C5-phenyl group to be in the equatorial position, which minimizes unfavorable steric interactions.

Beyond classical steric hindrance, stereoelectronic effects—interactions involving the spatial arrangement of orbitals—play a crucial role in dictating the conformation of 1,3-dioxanes. These effects arise from hyperconjugative interactions between filled (bonding or non-bonding) orbitals and empty (antibonding) orbitals.

In the 1,3-dioxane ring, several such interactions are significant:

Anomeric and Exo-Anomeric Effects : While the classical anomeric effect relates to substituents at the anomeric C2 position, related hyperconjugative interactions involving the oxygen lone pairs (n_O) and antibonding orbitals (σ) throughout the ring are critical. thieme-connect.detandfonline.com For instance, the n_p(O) → σ_C-H_ax interaction is a key stabilizing feature. acs.org

Homoanomeric Interactions : Delocalization can occur over longer ranges. The interaction between an oxygen lone pair and the antibonding orbital of a C-H bond at C5 (n_p(O) → σ*_C(5)-H_eq) is particularly important in dioxanes and contributes to the relative lengths of equatorial C-H bonds. acs.orgacs.orgnih.gov

These stereoelectronic effects collectively influence bond lengths, bond angles, and the relative energies of different conformers, fine-tuning the geometry beyond what would be predicted by steric effects alone. tandfonline.comtandfonline.com

Stereochemical Induction and Selectivity in Derived Reactions

The well-defined stereochemistry of the cis and trans isomers of this compound can be used to control the stereochemical outcome of subsequent reactions. The rigid chair-like conformation acts as a chiral template, directing the approach of reagents to a specific face of the molecule.

A key reaction of this compound is its oxidation to the corresponding ketone, 2-Phenyl-1,3-dioxan-5-one (B2960626) . rsc.org This ketone is a valuable synthetic intermediate. For example, it can be used in asymmetric aldol (B89426) reactions or as a precursor for producing serinol (2-amino-1,3-propanediol), a useful raw material for pharmaceuticals like X-ray contrast agents. google.com The stereochemistry of the starting alcohol can influence the efficiency and outcome of the oxidation and subsequent reactions of the resulting ketone.

Furthermore, reactions at the hydroxyl group can proceed with retention or inversion of configuration depending on the mechanism. For example, the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide was found to yield not only the expected trans-5-bromo-2-phenyl-1,3-dioxane (via S_N2 inversion) but also rearranged products, specifically cis-4-bromomethyl-2-phenyl-1,3-dioxolane. sigmaaldrich.comsigmaaldrich.com This highlights how the conformational and stereochemical features of the starting material can open up complex reaction pathways. The use of this compound as a starting reagent for the synthesis of glycerol-based monomers for copolymers further underscores its role as a chiral building block. sigmaaldrich.comsigmaaldrich.com

Advanced Spectroscopic Characterization Techniques in 2 Phenyl 1,3 Dioxan 5 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-phenyl-1,3-dioxan-5-ol, providing critical information for identifying isomers and assigning their stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in differentiating between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons within the dioxane ring are particularly sensitive to their spatial arrangement.

For the related compound, 2-phenyl-1,3-dioxan-5-one (B2960626), the ¹H NMR spectrum in CDCl₃ shows characteristic signals at δ 4.46 (2H, d, J=17.2 Hz), 4.52 (2H, d, J=17.2 Hz), 5.89 (1H, s), and 7.25-7.55 (5H, m). google.com In the case of this compound, the presence of the hydroxyl group and the stereocenters at C2 and C5 lead to more complex spectra. The signal for the proton at the 2-position is particularly diagnostic for isomer identification. google.com

The stereochemistry of diastereoisomers can often be assigned by comparing experimental NMR data with quantum chemical calculations. researchgate.net For instance, in a study of related 1,3-dioxane (B1201747) derivatives, the proton signals for the major isomer of a hydroxylamine (B1172632) derivative of 2-phenyl-1,3-dioxan-5-one were observed at δ 7.50 (2H, m), 7.38 (3H, m), 5.47 (1H, s), 4.31 (2H, d), 3.79 (2H, d), and 3.50 (2H, s). cdnsciencepub.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound/Isomer | Solvent | Chemical Shifts (δ ppm) and Multiplicity | Reference |

|---|---|---|---|

| 2-Phenyl-1,3-dioxan-5-one | CDCl₃ | 4.46 (2H, d), 4.52 (2H, d), 5.89 (1H, s), 7.25-7.55 (5H, m) | google.com |

This table is for illustrative purposes and highlights the type of data obtained from ¹H NMR analysis. Actual values for cis- and trans-2-phenyl-1,3-dioxan-5-ol would require specific experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the dioxane ring are indicative of the isomeric form.

For 2-phenyl-1,3-dioxan-5-one, the ¹³C NMR spectrum in CDCl₃ displays signals at δ 72.4, 99.0, 126.1, 128.5, 129.4, 133.8, and 204.4. google.com In the case of the hydroxylamine derivative of 2-phenyl-1,3-dioxan-5-one, the major isomer shows signals in acetone-d₆ at δ 139.4, 129.2, 128.5, 126.8, 102.0, 69.0, 61.8, and 58.0. cdnsciencepub.com The differences in the chemical shifts of the dioxane ring carbons can be used to distinguish between diastereomers.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound/Isomer | Solvent | Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| 2-Phenyl-1,3-dioxan-5-one | CDCl₃ | 72.4, 99.0, 126.1, 128.5, 129.4, 133.8, 204.4 | google.com |

This table illustrates the application of ¹³C NMR. Specific data for the cis and trans isomers of this compound is necessary for a direct comparison.

Mass Spectrometry for Structural Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular weight of this compound is 180.20 g/mol . nih.govsigmaaldrich.com

In the gas phase, the molecule undergoes fragmentation upon ionization. For the related 2-phenyl-1,3-dioxan-5-one, the mass spectrum shows a molecular ion peak (M⁺) at m/z 178, with other significant fragments observed at m/z 148, 119, 105, 91, 77, and 51. google.com The fragmentation of this compound is expected to follow similar pathways, with initial loss of a hydrogen atom or a hydroxyl radical. The base peak in the GC-MS of this compound is often observed at m/z 179, corresponding to [M-H]⁺, with another prominent peak at m/z 105. nih.gov

Differential mass spectrometry has been employed to study the stereochemistry of related 1,3-dioxane derivatives. researchgate.net This technique correlates experimental differential mass spectra with the calculated enthalpies of formation for the primary fragment ions. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound and a Related Compound

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| This compound | GC-MS | Not specified | 179, 105 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum of an isomer mixture of this compound and 4-hydroxymethyl-2-phenyl-1,3-dioxolane shows a broad absorption band around 3429 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. google.com Other significant peaks are observed at 2991, 2937, and 2856 cm⁻¹ corresponding to C-H stretching vibrations. google.com

For the related ketone, 2-phenyl-1,3-dioxan-5-one, the IR spectrum shows a strong absorption at 1718 cm⁻¹ due to the C=O stretching of the ketone, and lacks the broad O-H band. google.com

Table 4: Characteristic IR Absorption Frequencies for this compound and a Related Compound

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Isomer Mixture containing this compound | O-H Stretch | 3429 (broad) | google.com |

| C-H Stretch | 2991, 2937, 2856 | google.com | |

| 2-Phenyl-1,3-dioxan-5-one | C=O Stretch | 1718 | google.com |

Chromatographic Methods for Isomer Separation and Quantitation

Chromatographic techniques are essential for the separation and quantification of the cis and trans isomers of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. Commercial suppliers often specify the purity of their products as a mixture of cis and trans isomers determined by HPLC, with purities typically around 97.0%. sigmaaldrich.comchemodex.com

For the separation of a related compound, 2-(4-methylphenyl)-1,3-dioxan-5-ol, a reverse-phase HPLC method using a Newcrom R1 column has been described. vulcanchem.com The mobile phase consists of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. vulcanchem.com This type of method is generally applicable for the separation of the diastereomers of this compound, allowing for their individual quantification.

Table 5: HPLC for the Analysis of this compound and a Related Compound

| Compound | Column Type | Mobile Phase Components | Application | Reference |

|---|---|---|---|---|

| This compound | Not specified | Not specified | Purity determination of cis/trans mixture | sigmaaldrich.comchemodex.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is extensively used to analyze reaction mixtures, identify products, and determine their purity. The technique is particularly valuable in monitoring the progress of reactions such as the acetalization of glycerol (B35011) with benzaldehyde (B42025), which produces this compound alongside its five-membered ring isomer, (2-phenyl-1,3-dioxolan-4-yl)methanol. mdpi.commdpi.com

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) library. nd.gov

In a study evaluating the acetalization of glycerol, GC-MS analysis confirmed the presence of this compound and other products. mdpi.com Similarly, GC-MS has been employed in the analysis of e-liquids for electronic cigarettes, where this compound was identified as a flavoring agent. unit.no The NIST Mass Spectrometry Data Center contains a mass spectrum for this compound, with a top peak at a mass-to-charge ratio (m/z) of 179. nih.gov

Furthermore, GC-MS is crucial in the analysis of oxidation reactions of this compound. For instance, in the production of 2-phenyl-1,3-dioxan-5-one, GC-MS is used to analyze the reaction solution and confirm the formation of the desired product and any byproducts. google.comgoogle.com The technique's ability to separate and identify stereoisomers is also beneficial, as demonstrated in the analysis of ester dimers formed as byproducts, which were confirmed to be a mixture of stereoisomers. google.comgoogle.com

A derivative of this compound, specifically 9,12,15-Octadecatrienoic acid, 2-phenyl-1,3-dioxan-5-yl ester, was identified in a methanolic leaf extract of Cassia angustifolia using GC-MS analysis, highlighting the technique's utility in natural product chemistry. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

The 1,3-dioxane ring typically adopts a chair conformation. The orientation of substituents on the ring can significantly influence its properties and reactivity. For instance, in 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the 1,3-dioxane ring is in a chair conformation with the 2-phenyl group in an equatorial position.

A study on (Z)-5-Isopropyl-2-phenyl-1,3-dioxan-5-ol revealed that the dioxane ring is in a chair conformation. iucr.org The crystal structure was solved using the multi-solution method and refined to determine the positions of all atoms, including hydrogens. iucr.org This analysis showed that in the solid state, the compound forms intermolecular hydrogen bonds, in contrast to solution studies which suggested the presence of an intramolecular bifurcated hydrogen bond. iucr.org

The dimerization of 2-phenyl-1,3-dioxan-5-one, a derivative of this compound, was studied using X-ray crystallography. rsc.org The analysis confirmed the structure of the dimer as racemic 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane. rsc.org

Furthermore, the crystal structure of 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile shows that the dioxane ring exhibits a half-boat conformation. researchgate.net This highlights that the conformation of the dioxane ring can be influenced by its substituents and the crystalline packing forces.

These examples demonstrate the utility of X-ray crystallography in providing unambiguous structural information for compounds related to this compound. The data obtained from these studies are crucial for understanding the stereochemical outcomes of reactions and the structure-property relationships of these molecules.

Computational Chemistry and Theoretical Studies on 2 Phenyl 1,3 Dioxan 5 Ol

Quantum-Chemical Calculations of Molecular Structures and Energetics

Quantum-chemical calculations offer a powerful tool for understanding the three-dimensional structure and energetic properties of 2-Phenyl-1,3-dioxan-5-ol. These calculations are fundamental to predicting the compound's stability and reactivity.

The conformational landscape of this compound and related 1,3-dioxane (B1201747) systems is complex, featuring various chair and twist-boat conformations. Quantum-chemical studies, particularly using ab initio and Density Functional Theory (DFT) methods, have been instrumental in dissecting these conformational preferences. For 5-substituted 1,3-dioxanes, the chair conformer is generally the most stable. researchgate.netresearchgate.net The relative energies of different conformers, such as the equatorial and axial chair forms, as well as twist conformations, can be accurately calculated. researchgate.netresearchgate.net

For instance, studies on similar 5-phenyl-1,3-dioxanes have shown that the potential energy surface reveals pathways for conformational isomerizations between the equatorial and axial chair conformers. researchgate.net The stability of these conformers is influenced by the interplay of steric and stereoelectronic effects within the dioxane ring. DFT calculations have demonstrated that the chair conformer of 1,3-dioxane is significantly more stable than its twist counterparts. researchgate.net The presence of substituents, such as the phenyl and hydroxyl groups in this compound, further influences these energy differences.

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers

| Conformer | Relative Energy (kcal/mol) - HF researchgate.net | Relative Energy (kcal/mol) - DFT researchgate.net |

|---|---|---|

| Chair | 0.00 | 0.00 |

| 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 |

This table is based on data for the parent 1,3-dioxane and illustrates the general energetic landscape.

The potential energy surface (PES) of 5-substituted 1,3-dioxanes, including those with a phenyl group, has been explored using quantum-chemical methods. researchgate.net These studies reveal the transition states and energy barriers associated with the interconversion of different conformers. For 5-alkyl- and 5-phenyl-1,3-dioxanes, two primary pathways for the conformational isomerization of the equatorial and axial chair forms have been identified. researchgate.net These pathways often proceed through intermediate twist conformers. researchgate.net The energy barriers for these isomerizations are crucial for understanding the dynamic behavior of the molecule in solution. Photochemical methods can also drive isomerization processes, often leading to less thermodynamically stable isomers by proceeding through different potential energy surfaces. acs.org

Modeling of Stereoelectronic Interactions within the Dioxane Ring System

Stereoelectronic interactions, such as the anomeric effect, play a significant role in the conformational preferences and reactivity of 1,3-dioxane systems. rsc.org The anomeric effect involves the interaction of a lone pair on an oxygen atom with an adjacent anti-periplanar σ* orbital. rsc.orgresearchgate.net In the case of this compound, the orientation of the phenyl group at the C2 position is influenced by these effects. While bulky groups typically prefer an equatorial position to minimize steric hindrance, quantum-chemical calculations for isolated molecules of similar compounds have indicated a higher stability for structures with an axially oriented aromatic substituent. researchgate.net This preference is attributed to stabilizing stereoelectronic interactions. Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify these hyperconjugative interactions. rsc.orgijcce.ac.ir

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Coupling Constants)

DFT calculations have become a reliable tool for predicting NMR parameters, including chemical shifts and spin-spin coupling constants. researchgate.net For 5-substituted 1,3-dioxanes, theoretical vicinal coupling constants have been used alongside experimental data to determine the conformational energies of substituents. researchgate.net The accurate prediction of these parameters is highly dependent on the chosen computational method, including the functional and basis set. researchgate.netacs.org The calculation of the Fermi-contact term is often sufficient for an accurate evaluation of proton-proton couplings. researchgate.net In carbohydrates and their derivatives, like this compound, characteristic chemical shift ranges and coupling constants can provide significant structural information. nih.gov

Table 2: Representative Theoretical vs. Experimental Coupling Constants for 5-Substituted 1,3-Dioxanes

| Compound (R=) | J(trans)exp, Hz | J(cis)exp, Hz | J(trans)calc, Hz | J(cis)calc, Hz | ΔG°, kcal/mol (exp) | ΔG°, kcal/mol (calc) |

|---|---|---|---|---|---|---|

| Et | 11.2 | 4.9 | 11.7 | 5.0 | 0.82 | 0.9 |

| t-Bu | 11.1 | 5.1 | 11.1 | 5.1 | 0.90 | 1.3 |

This data is for related 5-substituted 1,3-dioxanes and demonstrates the utility of theoretical calculations in conformational analysis. researchgate.net

Molecular Docking Studies for Biological Activity of Derivatives

While specific molecular docking studies for this compound are not extensively reported, research on derivatives of 1,3-dioxane and related phenyl-substituted compounds highlights the utility of this computational technique. tandfonline.comnih.gov Molecular docking is used to predict the binding orientation and affinity of a molecule to a target protein, providing insights into its potential biological activity. For example, derivatives of 1,3,5-triazine (B166579) and 2-phenylquinazoline (B3120039) have been synthesized and their anticancer potential evaluated through molecular docking against target kinases. tandfonline.com Similarly, in a study on Amomum nilgiricum, a detected compound, 2,4-dimethyl-1,3-dioxane, was analyzed via molecular docking to assess its potential antibacterial, antifungal, and antidiabetic properties. nih.gov These studies underscore the potential for derivatives of this compound to be investigated for various biological activities using computational docking methods. researchgate.net

Mass Spectrometry Fragmentation Studies Using Computational Methods

Computational methods are also employed to understand the fragmentation patterns observed in mass spectrometry. By correlating experimental differential mass spectra with the calculated enthalpies of formation for major fragment ions, it is possible to study the stereochemistry and conformational equilibria of 1,3-dioxanes. researchgate.net This quantitative structure–fragmentation relationship (QSFR) technique compares the intensities of primary ions in the experimental spectrum with the calculated mass energy profiles of candidate structures. researchgate.net Studies on 2-phenyl-5-methyl-1,3-dioxane have shown that this method can successfully distinguish between diastereomers and is in agreement with NMR and X-ray data. researchgate.net Such computational approaches could be applied to this compound to elucidate its fragmentation pathways and confirm its stereochemical features.

Reactivity and Mechanistic Studies of 2 Phenyl 1,3 Dioxan 5 Ol

Nucleophilic Substitution Reactions at the C-5 Hydroxyl Group

The hydroxyl group at the C-5 position of 2-phenyl-1,3-dioxan-5-ol is a key site for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Halogenodeoxygenation and Formation of Dioxolane and Dioxane Derivatives

The conversion of the hydroxyl group to a halogen is a significant transformation. The reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine (B44618) and carbon tetrabromide results in a mixture of products. rsc.orgsigmaaldrich.comchemicalbook.com These include cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan, formed in a 45:48:7 ratio, respectively. rsc.org A similar reaction with carbon tetrachloride yields the corresponding chlorinated analogs. rsc.org These rearrangements, occurring under neutral conditions, highlight the need for caution when using acetal (B89532) derivatives of glycerol (B35011) in syntheses where stereochemical purity is critical. rsc.org

Furthermore, the reaction of cis-2-phenyl-1,3-dioxan-5-yl toluene-p-sulphonate with lithium bromide in boiling acetonitrile (B52724) produces trans-5-bromo-2-phenyl-1,3-dioxan as the brominated product. rsc.org This indicates that the stereochemistry of the starting material influences the stereochemical outcome of the product.

Table 1: Products of Halogenodeoxygenation of cis-2-Phenyl-1,3-dioxan-5-ol

| Reagents | Products | Product Ratio |

| Triphenylphosphine, Carbon Tetrabromide | cis-4-bromomethyl-2-phenyl-1,3-dioxolan, trans-4-bromomethyl-2-phenyl-1,3-dioxolan, trans-5-bromo-2-phenyl-1,3-dioxan | 45 : 48 : 7 |

| Triphenylphosphine, Carbon Tetrachloride | Chloro-analogues of the bromo-products | Not specified |

| Lithium Bromide, Acetonitrile (from tosylate) | trans-5-bromo-2-phenyl-1,3-dioxan | Major product |

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification and esterification. For instance, cis-2-phenyl-1,3-dioxan-5-ol can be used in the synthesis of 5-benzyloxy-1,3-dioxan-2-one, a glycerol carbonate monomer. nih.govsigmaaldrich.com This reaction is typically carried out by dissolving the starting material in dry tetrahydrofuran (B95107) (THF) on ice under a nitrogen atmosphere, followed by the addition of finely crushed potassium hydroxide (B78521) and then dropwise addition of benzyl (B1604629) bromide. nih.gov The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. nih.gov

Esterification reactions are also possible, where the hydroxyl group is acylated to form esters, which have applications in polymer synthesis. vulcanchem.com

Ring-Opening Reactions and Polymerization Pathways

The 1,3-dioxane (B1201747) ring of this compound can be opened under certain conditions, leading to the formation of polymers.

Cationic Ring-Opening Polymerization

The cationic ring-opening polymerization of this compound has been investigated, contributing to the understanding of polymerization mechanisms for developing new polymeric materials. smolecule.com This process can be initiated by catalysts like tin(II) 2-ethylhexanoate (B8288628) (Sn(oct)₂). sigmaaldrich.comsmolecule.com Under acidic conditions, the dioxane ring can be cleaved to produce glycerol derivatives. vulcanchem.com

Copolymerization with Cyclic Esters (e.g., ε-Caprolactone)

This compound serves as a precursor in the synthesis of monomers for copolymerization. For example, it is a starting material for producing 5-benzyloxy-1,3-dioxan-2-one, which can then be copolymerized with cyclic esters like ε-caprolactone. chemicalbook.comnih.govsigmaaldrich.comsmolecule.com This tin-catalyzed ring-opening reaction, typically conducted at 140 °C, allows for the creation of copolymers with varying monomer compositions. nih.gov These copolymers are of interest for developing new materials, including those for biomedical applications. nih.govsmolecule.com

Oxidation Reactions to 1,3-Dioxan-5-ones

The hydroxyl group at the C-5 position can be oxidized to a ketone, yielding 2-phenyl-1,3-dioxan-5-one (B2960626). smolecule.comgoogle.com This product is a valuable synthetic intermediate. smolecule.comgoogle.com The oxidation is typically performed under controlled conditions to ensure high yields. smolecule.com One method involves the low-temperature recrystallization of an isomer mixture of this compound to obtain a high-purity starting material before oxidation. google.comgoogle.com Another approach involves the oxidation of a mixture containing glycerol formal under oxidative esterification conditions. google.com

Reactions Involving Derived 1,3-Dioxan-5-one (B8718524) Enolates

The enolates of 1,3-dioxan-5-ones are versatile intermediates in organic synthesis, particularly for the construction of carbon-carbon bonds. The reactivity of these species is highly dependent on the counterion and the reaction conditions, which allows for tunable selectivity in subsequent reactions.

Carbanion Chemistry and Enolate Formation (Lithium, Boron, and Titanium Enolates)

The generation of enolates from 1,3-dioxan-5-ones can be achieved using various metal-based reagents, with lithium, boron, and titanium systems being prominent. The choice of metal significantly influences the enolate's geometry, stability, and subsequent reactivity.

Lithium Enolates: Lithium enolates of 1,3-dioxan-5-ones are typically generated by deprotonation with strong, non-nucleophilic bases such as lithium diisopropylamide (LDA). cdnsciencepub.comresearchgate.net This process, however, is not without challenges. A competing reaction is the reduction of the carbonyl group by the amide base, which yields the corresponding 1,3-dioxan-5-ol. cdnsciencepub.comresearchgate.netgrafiati.com This side reaction is more pronounced in 2-alkyldioxanones (acetals) compared to 2,2-dialkyldioxanones (ketals). cdnsciencepub.comresearchgate.net To minimize this reduction, silyl (B83357) enol ethers can be formed using Corey's internal quench procedure. cdnsciencepub.comresearchgate.net The formation of self-aldol products has also been observed, particularly when the lithium enolates are quenched with water, a consequence of the high electrophilicity of the dioxanone carbonyl group. cdnsciencepub.com

Boron Enolates: Boron enolates have proven to be highly effective intermediates in controlling the stereochemistry of aldol (B89426) reactions. acs.org They are typically generated in situ by reacting the 1,3-dioxan-5-one with a dialkylboron triflate, such as di-n-butylboron triflate ((n-Bu)₂BOTf), in the presence of a tertiary amine base. acs.orgharvard.edu Unlike lithium enolates, boron enolates generally lead to higher yields and selectivities in aldol additions. acs.orgresearchgate.net The use of dialkylboron triflates reliably affords (Z)-boron enolates. harvard.edu These enolates are key for achieving high levels of diastereoselectivity in reactions with aldehydes. acs.orgresearchgate.net

Titanium Enolates: While less specifically documented for 2-phenyl-1,3-dioxan-5-one compared to their lithium and boron counterparts, titanium enolates are a powerful tool in aldol chemistry. harvard.edu Generally, they are formed by transmetalation from a lithium enolate or by direct enolization using titanium reagents like titanium tetrachloride (TiCl₄) in the presence of a base. harvard.eduscribd.com The use of titanium enolates, often in conjunction with chiral ligands like sparteine, can provide access to different stereochemical outcomes compared to lithium or boron enolates, offering a complementary synthetic strategy. harvard.edu

Aldol Addition Reactions and Diastereoselectivity (e.g., Zimmerman-Traxler Model)

The aldol addition of 1,3-dioxan-5-one enolates to aldehydes is a key reaction for creating complex polyoxygenated molecules. The diastereoselectivity of this transformation is highly dependent on the enolate's metal counterion and can be rationalized using the Zimmerman-Traxler model. cdnsciencepub.comgrafiati.com This model posits a six-membered, chair-like pericyclic transition state where the substituents arrange to minimize steric interactions, thus dictating the stereochemical outcome of the product. harvard.edublogspot.com

Lithium Enolates: Aldol additions involving lithium enolates of substituted 1,3-dioxan-5-ones generally exhibit threo selectivity (often referred to as anti selectivity). cdnsciencepub.comgrafiati.com For instance, the reaction of the lithium enolate of 2,2-dimethyl-1,3-dioxan-5-one (B43941) with various aldehydes showed diastereoselectivities greater than 95:5 in favor of the threo product. cdnsciencepub.com However, high anti selectivity with lithium enolates is more reliable when the aldehyde is sterically hindered at the α-position. acs.orgresearchgate.net Reactions with less hindered aldehydes like benzaldehyde (B42025) can result in more modest selectivities. collectionscanada.gc.ca

Boron Enolates: Boron enolates consistently provide high levels of anti-diastereoselectivity in aldol reactions with a variety of aldehydes. acs.orgresearchgate.net The reaction between the boron enolate of a 1,3-dioxan-5-one and benzaldehyde can yield the corresponding anti aldol product with a diastereomeric ratio as high as 96:4. acs.orgresearchgate.net This high selectivity is attributed to a well-defined, closed Zimmerman-Traxler transition state enforced by the boron atom. harvard.eduthieme-connect.comrwth-aachen.de

| Enolate Type | Aldehyde | Major Product Diastereomer | Diastereomeric Ratio (anti:syn) | Reference |

|---|---|---|---|---|

| Lithium | Cyclohexanecarboxaldehyde | anti (threo) | >95:5 | cdnsciencepub.com |

| Lithium | Aldehydes with α-branching | anti | High | acs.orgresearchgate.net |

| Boron | Benzaldehyde | anti | 96:4 | acs.orgresearchgate.net |

| Boron (from 4-silyl substituted dioxanone) | Various aldehydes | anti | de = 96-98% | thieme-connect.com |

Enantioselective Deprotonation with Chiral Amide Bases

An elegant strategy for asymmetric synthesis involves the enantioselective deprotonation of prochiral, Cₛ-symmetrical ketones using chiral lithium amide bases. This approach generates non-racemic enolates that can be trapped with electrophiles to yield enantiomerically enriched products. 1,3-Dioxan-5-ones with identical substituents at the 2-position (e.g., 2,2-dimethyl-1,3-dioxan-5-one) are ideal substrates for this methodology. acs.orgresearchgate.net

The efficiency of this desymmetrization depends heavily on the structure of the chiral base. Studies have shown that chiral lithium amides with the general structure PhCH(Me)N(Li)R can achieve high levels of enantioselectivity. acs.orgresearchgate.net The enantiomeric excess (ee) of the resulting product is particularly high when the 'R' group on the amide is sterically bulky (e.g., adamantyl) or contains fluorine atoms (e.g., CH₂CF₃). acs.orgresearchgate.net Using these optimized chiral bases, enantiomeric excesses of up to 90% have been reported for the deprotonation of Cₛ-symmetrical dioxanones. acs.orgacs.orgresearchgate.net In some cases, the presence of lithium chloride (LiCl) has been shown to enhance the enantioselectivity of the deprotonation event. grafiati.com

| Chiral Lithium Amide Type | Key Structural Feature | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| PhCH(Me)N(Li)R | General Structure | Up to 70% | cdnsciencepub.comgrafiati.com |

| PhCH(Me)N(Li)R | Bulky R group (e.g., adamantyl) | Up to 90% | acs.orgresearchgate.net |

| PhCH(Me)N(Li)R | Fluorinated R group (e.g., CH₂CF₃) | Up to 90% | acs.orgresearchgate.net |

Synthetic Applications and Advanced Derivatives of 2 Phenyl 1,3 Dioxan 5 Ol

2-Phenyl-1,3-dioxan-5-ol as a Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality and defined stereochemistry of derivatives of this compound make it a valuable scaffold in asymmetric synthesis. While not always the primary chiral auxiliary itself, its derivatives are instrumental in creating chiral environments that influence the stereochemical outcome of key reactions.

Application in Diels-Alder Reactions

While direct use of this compound as a chiral auxiliary in Diels-Alder reactions is not extensively documented, the broader class of chiral acetals, to which it belongs, is recognized for its effectiveness. These auxiliaries are evaluated in asymmetric reactions, including the Diels-Alder reaction, by attaching them to dienophiles. For instance, the general principle involves using chiral acetals to direct the stereochemical course of the cycloaddition, with high diastereoselectivity often promoted by a Lewis acid catalyst.

Use in Enantioselective Alkylation and Cyclopropanation

The application of this compound derivatives extends to enantioselective transformations like alkylation and cyclopropanation. The oxidized form, 2-phenyl-1,3-dioxan-5-one (B2960626), can be deprotonated to form lithium enolates. cdnsciencepub.com These enolates can then participate in diastereoselective aldol (B89426) addition reactions. cdnsciencepub.com Furthermore, research into enantioselective deprotonation of related dioxanones using chiral lithium amide bases has shown the potential to achieve significant enantiomeric excess, demonstrating the utility of the core dioxanone structure in generating stereocenters. cdnsciencepub.com

In the realm of enantioselective alkylation, palladium-catalyzed reactions employing phosphinooxazoline (PHOX) ligands with various enolate precursors have proven effective for creating α-quaternary ketones. While not directly using a this compound-derived auxiliary, this highlights a major strategy for such transformations.

Design of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Derivatives of this compound are valuable precursors for synthesizing more complex chiral ligands for metal-catalyzed reactions. An example is the synthesis of (2R,4S,5R)-4-[(N-methylamino)methyl]-2-phenyl-1,3-dioxan-5-ol, an amino derivative derived from D-erythrose. researchgate.net This chiral ligand has been assembled with transition metals like rhodium(III) and manganese(II) inside the supercages of NaY zeolite to create encapsulated chiral metal complexes. researchgate.net These confined catalysts have been studied in the oxidation of norbornene, demonstrating the transfer of chirality from the ligand to the reaction products. researchgate.net

Table 1: Application of a this compound Derivative in Catalysis

| Catalyst System | Reaction | Substrate | Main Product | Selectivity |

|---|

Utilization as a Building Block for Complex Natural Product Synthesis

The defined stereochemistry and protecting group functionality of this compound make it an ideal starting material for the synthesis of intricate molecules, particularly those rich in oxygen-containing functional groups.

Synthesis of Protected Glycerol (B35011) Derivatives

This compound is, by its nature as 1,3-O-benzylideneglycerol, a protected form of glycerol. researchgate.net This protection strategy is fundamental in synthetic chemistry to selectively manipulate the different hydroxyl groups of glycerol. The benzylidene acetal (B89532) masks the 1- and 3-hydroxyl groups, leaving the C5 hydroxyl (corresponding to the C2 hydroxyl of glycerol) available for further reaction. For example, it can be used as a starting material in the synthesis of 2-O-Allyl-1-O-benzylglycerol. scribd.com Furthermore, enantiopure 2-aryl-1,3-dioxan-5-ols are key intermediates in the modular, enantioselective synthesis of bioactive 8,4′-oxyneolignans. acs.org These are prepared via Sharpless asymmetric dihydroxylation followed by the formation of the benzylidene acetal. acs.org

The reaction of benzaldehyde (B42025) with glycerol is a common method to produce a mixture of (this compound) and its five-membered ring isomer, (2-phenyl-1,3-dioxolan-4-yl)methanol. mdpi.comresearchgate.net The ratio of these products can be influenced by the choice of catalyst and reaction conditions. mdpi.com

Table 2: Representative Synthesis of Glycerol Derivatives

| Starting Material | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| 1,3-O-Benzylideneglycerol | Sodium hydride, Allyl bromide, TBAB in DMF | 2-O-Allyl-1-O-benzylglycerol | Intermediate for oligoglycerols | scribd.com |

| Glycerol, Benzaldehyde | Coordination polymer catalyst | This compound & 2-Phenyl-1,3-dioxolan-4-yl)methanol | Acetal synthesis | mdpi.com |

Construction of Polyoxygenated Architectures

The structure of this compound serves as a rigid scaffold for the stereocontrolled synthesis of polyoxygenated molecules like higher-order carbohydrates. For instance, D-(+)-arabitol can be converted to a mixture of (1R)-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol and its (4S,5R) isomer. nih.gov Subsequent oxidative cleavage with sodium periodate (B1199274) yields (4R,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol and its (4S,5R) isomer, which are key intermediates in the formal synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol, a component of the non-mevalonate pathway for isoprenoid biosynthesis. nih.gov

Oxidation of this compound provides 2-phenyl-1,3-dioxan-5-one, a versatile building block. ucl.ac.uk This dioxanone can undergo stereoselective methylation to introduce a new stereocenter, which is a key step in building up more complex polyoxygenated structures. nih.gov This methodology is foundational for synthesizing higher carbon sugars and other polyoxygenated natural products.

Preparation of (1,1,1-Trishydroxymethyl) Methane (B114726) Derivatives

The 2-phenyl-1,3-dioxane (B8809928) framework is instrumental in the synthesis of chiral derivatives from prochiral (1,1,1-trishydroxymethyl) methane compounds. Poly-alcohols such as pentaerythritol, (1,1,1-trishydroxymethyl)methyl methane, and (1,1,1-trishydroxymethyl)nitro methane can be converted into various 2-aryl-1,3-dioxanes. researchgate.net This transformation allows for the differentiation of the hydroxyl groups, paving the way for the creation of chiral molecules from these symmetrical starting materials. researchgate.net The reaction typically involves the condensation of the trishydroxymethyl compound with an aryl aldehyde, like benzaldehyde, to form the corresponding 2-aryl-1,3-dioxane derivative. researchgate.net

For instance, (1,1,1-trishydroxymethyl)nitro methane can be reacted to form 2-aryl-5-hydroxymethyl-5-nitro-1,3-dioxanes. researchgate.net X-ray and NMR analysis have confirmed that this process can yield a single diastereomer, highlighting the stereochemical control offered by this synthetic route. researchgate.net These resulting dioxane derivatives can then be further elaborated to produce chiral derivatives of the initial (1,1,1-trishydroxymethyl) methanes. researchgate.net

Table 1: Synthesis of 2-Aryl-1,3-Dioxane Derivatives from (1,1,1-Trishydroxymethyl) Methane Precursors

| Starting Material | Resulting Dioxane Derivative Class |

|---|---|

| Pentaerythritol | 2-Aryl-5,5-bis(hydroxymethyl)-1,3-dioxanes |

| (1,1,1-Trishydroxymethyl)methyl methane | 2-Aryl-5-hydroxymethyl-5-methyl-1,3-dioxanes |

| (1,1,1-Trishydroxymethyl)nitro methane | 2-Aryl-5-hydroxymethyl-5-nitro-1,3-dioxanes |

Data sourced from research on elaborating these materials into chiral derivatives. researchgate.net

Precursor for Pharmaceutically Relevant Scaffolds and Derivatives

This compound and its direct oxidation product, 2-phenyl-1,3-dioxan-5-one, are key intermediates in the synthesis of several molecules with established or potential pharmaceutical relevance.

Synthesis of Dihydroxyacetone (DHA)

Dihydroxyacetone (DHA), the simplest ketotriose sugar, can be synthesized from this compound. The process involves the oxidation of the alcohol at the C5 position to yield 2-phenyl-1,3-dioxan-5-one. google.com This ketone intermediate then undergoes a deprotection reaction, specifically a deacetalization, to remove the benzylidene protecting group and furnish dihydroxyacetone. google.comgoogle.com This synthetic pathway highlights the role of 2-phenyl-1,3-dioxan-5-one as a protected form of DHA, facilitating its use in more complex synthetic sequences. google.comgoogle.com

Synthesis of 2-Amino-1,3-propanediol (B45262) (Serinol) Derivatives

The synthesis of serinol derivatives can also be achieved starting from this compound. Following its oxidation to 2-phenyl-1,3-dioxan-5-one, a catalytic reductive amination with ammonia (B1221849) can be performed. researchgate.net This reaction converts the ketone group into an amine, yielding the benzylidene-protected form of serinol, known as 5-amino-2-phenyl-1,3-dioxane. researchgate.net This acetal of serinol is a valuable intermediate for various applications. google.comgoogle.com Serinol itself is recognized as an important precursor for a range of chemical processes and products. researchgate.net

Derivatization for X-ray Contrast Agents

Derivatives of 2-amino-1,3-propanediol (serinol) are valuable as raw materials for the production of X-ray contrast agents. google.comgoogle.comresearchgate.net Since protected serinol (5-amino-2-phenyl-1,3-dioxane) can be efficiently produced from 2-phenyl-1,3-dioxan-5-one, this positions the parent alcohol as a foundational starting material for this class of diagnostic agents. google.comgoogle.com

Development of Derivatives with Potential Antimicrobial Activity